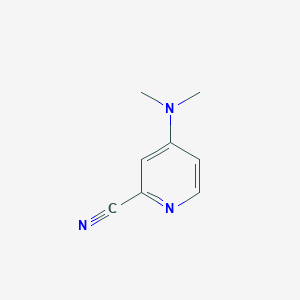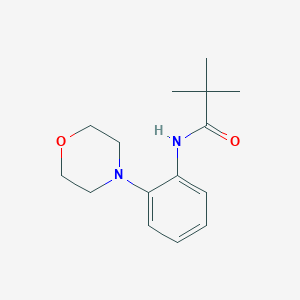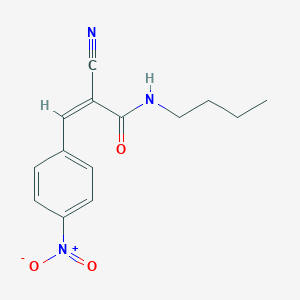
4-(Dimethylamino)-2-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .
Synthesis Analysis
4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)pyridine has been studied using inelastic neutron scattering combined with periodic DFT calculations .Chemical Reactions Analysis
4-(Dimethylamino)pyridine has been found to have an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine .Physical And Chemical Properties Analysis
4-Dimethylaminopyridine (DMAP) is a white solid with a chemical formula of (CH3)2NC5H4N. It has a molar mass of 122.17 g/mol, a melting point of 110 to 113 °C, and a boiling point of 162 °C at 50 mmHg .科学的研究の応用
Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine is utilized to create an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces, as studied in surface plasmon resonance spectroscopy. This compound acts as an effective adhesion layer, remaining intact even when weak (poly(acrylate)) and strong (poly(styrenesulfonate)) polyelectrolytes are studied (Gandubert & Lennox, 2006).
Catalysis in Organic Reactions
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves DMAP·HCl forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is then attacked by a nucleophilic substrate (Liu et al., 2014).
Iodolactonisation Reactions
4-(Dimethylamino)pyridine serves as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This compound enables the formation of γ-lactones and δ-lactones under neutral conditions at room temperature (Meng et al., 2015).
Fluorescence Studies in Coordination Complexes
The interactions of 4(dimethylamino)pyridine (DMAP) with gold(I) precursors lead to complexes displaying fluorescence in various solvents. This phenomenon is attributed to the Twisted Intramolecular Charge Transfer (TICT) emission of DMAP, which is altered upon coordination to Au(I) organometallic fragments (López‐de‐Luzuriaga et al., 2015).
Analytical Chemistry: Determination of Hydroxy Compounds
4-Dimethylaminopyridine is an effective catalyst for analytical acylations by acetic anhydride, significantly enhancing the titrimetric determination of hydroxy groups (Connors & Albert, 1973).
作用機序
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-3-4-10-7(5-8)6-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWCBBAKMLCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)
![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)




![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)

![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)